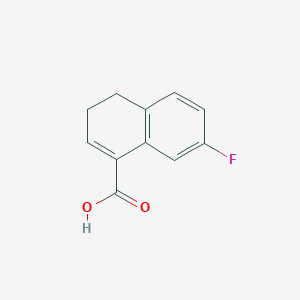

7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid

Description

Properties

CAS No. |

711-80-8 |

|---|---|

Molecular Formula |

C11H9FO2 |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

7-fluoro-3,4-dihydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H9FO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h3-6H,1-2H2,(H,13,14) |

InChI Key |

VTTFPHRFOCQTCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)C(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid typically involves the fluorination of a naphthalene derivative followed by carboxylation. One common method is the electrophilic aromatic substitution reaction where a fluorine atom is introduced into the naphthalene ring. This is followed by a carboxylation reaction to introduce the carboxylic acid group. The reaction conditions often involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and a carboxylating agent like carbon dioxide under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic Effects

- Fluorine vs. Chlorine/Hydroxy Groups: The electron-withdrawing fluorine atom in the target compound increases the acidity of the carboxylic acid group compared to non-fluorinated analogs (e.g., 3,4-dihydronaphthalene-1-carboxylic acid) . In contrast, chlorine in the naphthyridine derivative () enhances electrophilicity, aiding in kinase inhibition . Hydroxy and methoxy groups () introduce hydrogen-bonding and steric bulk, altering solubility and reactivity .

Biological Activity

7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core with a carboxylic acid functional group and a fluorine atom, characterized by the following molecular formula:

- Molecular Formula: CHFO

- Molecular Weight: Approximately 192.19 g/mol

The presence of the fluorine atom enhances the compound's electronic properties, potentially improving its biological activity and reactivity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The fluorine atom can enhance binding affinity to specific enzymes or receptors, while the carboxylic acid group may facilitate hydrogen bonding and electrostatic interactions. This dual functionality allows for modulation of enzyme activity and receptor interactions, which is crucial for its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties: Derivatives of dihydronaphthalenes have shown potential in modulating allergic and inflammatory reactions. The introduction of fluorine may enhance these effects by increasing lipophilicity and altering receptor binding affinities.

- Antitumor Activity: Compounds derived from this structure have been investigated for their anticancer properties. Studies suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

-

In Vitro Studies on Anticancer Activity:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the activation of apoptotic pathways, leading to increased cell death in treated cells compared to controls.

-

Anti-inflammatory Effects:

- In animal models, the compound showed a reduction in inflammation markers following administration. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other compounds. Below is a comparison table highlighting its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | CHBrF | Contains bromine instead of a carboxylic group |

| 7-Fluoronaphthalene-1-carboxylic acid | CHFO | Lacks dihydro structure; more planar |

| 2-Amino-7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | CHFNO | Amino group introduces different reactivity |

This table illustrates how the combination of functional groups in this compound may lead to enhanced biological activity compared to its analogs.

Q & A

Q. What are the established synthetic routes for 7-fluoro-3,4-dihydronaphthalene-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination of a dihydronaphthalene precursor followed by carboxylation. Key steps include:

- Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Carboxylation : Friedel-Crafts acylation or carboxylation via Grignard intermediates, optimized at low temperatures (-10°C to 0°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Yield optimization requires pH control during carboxylation (pH 8–9) to prevent decarboxylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR (δ -110 to -120 ppm) confirms fluorination, while NMR resolves dihydronaphthalene ring protons (δ 1.5–3.0 ppm for CH groups) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and aromatic C-F stretch (1220–1280 cm) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) for molecular ion [M-H] and fragmentation patterns .

Q. How can analytical method validation ensure reproducibility in quantifying this compound?

- Methodological Answer : Follow pharmacopeial guidelines (e.g., USP) for validation:

- Linearity : Calibration curves (0.1–100 µg/mL) with R > 0.995 using HPLC-UV (λ = 254 nm) .

- Precision : Intra-day and inter-day RSD < 2% for retention time and peak area.

- LOD/LOQ : Determined via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Use a 2 factorial design to test variables:

- Factors : Temperature (25°C vs. 40°C), catalyst loading (5% vs. 10%), and solvent polarity (THF vs. DMF).

- Response : Yield and purity. ANOVA analysis identifies significant interactions (e.g., temperature-catalyst synergy improves yield by 15%) .

Post-optimization, validate with a central composite design (CCD) for robustness .

Q. What computational tools predict the environmental fate of this compound?

- Methodological Answer :

- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.

- Gaussian 09 : DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways (e.g., pH-dependent degradation via C-F bond cleavage) .

- Molecular Dynamics : Simulate interactions with soil organic matter to assess persistence .

Q. How to resolve contradictions in spectroscopic data for novel derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare experimental NMR shifts with DFT-predicted values (RMSD < 2 ppm acceptable).

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing regioisomers) .

- X-ray Crystallography : Resolve absolute configuration for chiral derivatives .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized enzymes.

- Molecular Docking (AutoDock Vina) : Predict binding poses and affinity (ΔG < -7 kcal/mol suggests strong interaction) .

- Enzyme Inhibition Assays : IC determination via fluorometric assays (e.g., NADH depletion monitored at 340 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.